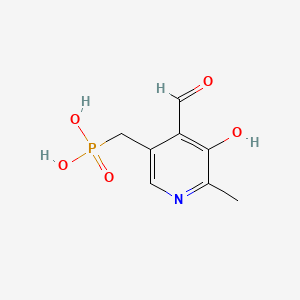

Pyridoxal 5'-methylenephosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c1-5-8(11)7(3-10)6(2-9-5)4-15(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHZPNZKADTPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180853 | |

| Record name | Pyridoxal 5'-methylenephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26210-18-4 | |

| Record name | Pyridoxal 5'-methylenephosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026210184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal 5'-methylenephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Synthesis and Chemical Characterization Methodologies for Pyridoxal 5 Methylenephosphonate

Diverse Synthetic Routes for Pyridoxal (B1214274) 5'-Methylenephosphonate

The generation of Pyridoxal 5'-methylenephosphonate involves specialized chemical strategies designed to create the stable phosphonate (B1237965) linkage.

Phosphorylation and Derivatization Strategies

The core of synthesizing PMPo and related phosphonate analogs lies in forming the carbon-phosphorus bond. Unlike the biosynthesis of PLP, which involves enzymatic phosphorylation of pyridoxal, the synthesis of the methylenephosphonate analog requires distinct chemical approaches. acs.orgabertay.ac.uk

One common strategy involves the modification of pyridoxine (B80251) or pyridoxal starting materials. A key step is often the protection of reactive groups, such as the phenolic hydroxyl and the aldehyde, before introducing the methylenephosphonate moiety. For instance, a synthesis might begin with a protected form of pyridoxal, followed by a reaction sequence to introduce the -CH2-P(O)(OH)2 group at the 5' position.

A documented approach for creating PLP analogs involves the use of polyphosphoric acid (PPA) as a phosphorylating agent. chemicalbook.comgoogle.com In a typical synthesis of PLP itself, a pyridoxal Schiff base is reacted with PPA. google.com While this creates a phosphate (B84403) ester, analogous strategies can be adapted for phosphonates. The synthesis of phosphonate derivatives often employs reagents used in phosphonic acid chemistry, such as those derived from phosphorous acid or its esters, which can react with a suitably modified pyridoxal precursor. The interaction of such analogs with enzymes like muscle glycogen (B147801) phosphorylase has been a subject of study since the 1970s. acs.org

Chemo-Enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical reactions. While a direct chemo-enzymatic route for PMPo is not extensively documented, the principles are well-established from the synthesis of other PLP analogs and the understanding of PLP metabolism. nih.govresearchgate.net

The biosynthesis of PLP relies on two key enzymes: pyridoxal kinase, which phosphorylates vitamin B6 vitamers, and pyridoxine 5'-phosphate oxidase (PNPO), which converts pyridoxine 5'-phosphate (PNP) and pyridoxamine (B1203002) 5'-phosphate (PMP) into PLP. nih.govwikipedia.orgymdb.ca A hypothetical chemo-enzymatic strategy for PMPo could involve the chemical synthesis of a pyridoxal analog that is a substrate for pyridoxal kinase. For example, a chemically synthesized pyridoxal-5'-methylene-precursor might be subjected to enzymatic modification in a final step.

This approach has been successfully used for other PLP isosteres. For example, the synthesis of 1-deaza-pyridoxal 5'-phosphate was achieved through a chemo-enzymatic route, highlighting the potential of this strategy for creating important PLP analogs. nih.gov Such methods leverage the high selectivity of enzymes to perform specific transformations that might be challenging to achieve through purely chemical means. researchgate.net

Analytical Techniques for Purity and Structural Elucidation in Research

Rigorous analytical methods are essential to confirm the identity, structure, and purity of the synthesized this compound.

Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of PMPo.

¹³C NMR: The chemical shifts of carbon atoms are highly sensitive to their local electronic environment. Studies on ¹³C-labeled PLP have shown that the chemical shift of the C4' (aldehyde) carbon is a sensitive indicator of its chemical state (e.g., Schiff base formation), while the C5' (methylene) carbon's shift is less variable. nih.govresearchgate.net For PMPo, the presence of the C-P bond and the replacement of the O5' atom would induce predictable changes in the ¹³C NMR spectrum, particularly for the C5' and adjacent carbons, providing clear evidence of successful synthesis.

³¹P NMR: This technique is particularly informative for phosphorus-containing compounds. The chemical shift of the phosphorus atom in PMPo is distinct from that in PLP. Furthermore, ³¹P NMR can be used to probe the protonation state and the binding environment of the phosphonate group when the molecule is interacting with an enzyme. nih.gov

Interactive Table 1: Representative NMR Chemical Shifts for PLP and Expected Differences for PMPo Note: This table is illustrative. Actual PMPo shifts require experimental determination.

| Nucleus | Atom Position | PLP Representative Shift (ppm) nih.gov | Expected Change for PMPo | Rationale |

|---|---|---|---|---|

| ¹³C | C-4' (aldehyde) | ~167.7 (as Schiff base) | Minimal | Distant from modification site. |

| ¹³C | C-5' (methylene) | ~62.7 | Significant Shift | Direct replacement of O5' with a CH2 group and C-P bond formation alters the electronic environment. |

| ³¹P | 5'-Phosphate/Phosphonate | Varies with pH | Significant Shift | The chemical nature of a phosphonate (C-P bond) is inherently different from a phosphate ester (C-O-P bond). |

Mass Spectrometry (MS) provides precise molecular weight information and fragmentation patterns that confirm the compound's identity.

High-resolution mass spectrometry can verify the elemental formula of PMPo (C8H12NO5P).

Tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns. Peptides modified with PLP show characteristic neutral losses of H3PO4 (98 Da) and the entire PLP moiety (231 Da) upon collision-induced dissociation. umich.edu For PMPo, the fragmentation would be different. A loss corresponding to methylenephosphonic acid would be expected instead of phosphoric acid, providing a clear diagnostic marker.

Interactive Table 2: Characteristic MS/MS Fragmentation of PLP vs. Expected for PMPo

| Compound | Precursor Ion | Characteristic Neutral Loss (Da) | Fragment Identity | Reference/Rationale |

|---|---|---|---|---|

| PLP-Peptide Adduct | [M+H]⁺ | 98 | H₃PO₄ | umich.edu |

| PLP-Peptide Adduct | [M+H]⁺ | 231 | C₈H₁₀NO₅P | umich.edu |

| PMPo-Peptide Adduct | [M+H]⁺ | ~96 | CH₅O₃P (Methylenephosphonic acid) | Expected based on structure |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized PMPo and separating it from starting materials, byproducts, and its phosphate counterpart, PLP.

Reversed-Phase HPLC: This is the most common technique. Separation is typically achieved on a C18 column. nih.govresearchgate.net The mobile phase usually consists of an aqueous buffer (e.g., sodium phosphate) and an organic modifier like methanol (B129727) or acetonitrile. ijmrhs.comnih.gov

Detection: Detection can be achieved using a UV-Vis detector, as the pyridine (B92270) ring of PMPo is chromophoric. ijmrhs.com For higher sensitivity and selectivity, fluorescence detection is often employed, sometimes requiring post-column derivatization to enhance the fluorescence of the analyte. nih.gov

LC-MS/MS: Coupling HPLC with tandem mass spectrometry provides the highest level of confidence in purity assessment, as it confirms that the peak observed in the chromatogram corresponds to the correct mass-to-charge ratio of PMPo. nih.govnih.gov This method is sensitive enough to detect minute impurities.

Interactive Table 3: Example HPLC Conditions for Analysis of PLP and Analogs

| Parameter | Condition 1 nih.gov | Condition 2 researchgate.net |

|---|---|---|

| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC |

| Column | C18 | Not specified, but method is for plasma |

| Mobile Phase | Gradient elution | Not specified, but requires small sample volume |

| Detection | Fluorometric with post-column derivatization | Not specified |

| Application | Determination of PLP and 4-Pyridoxic acid in serum | Measurement of PLP and 4-Pyridoxic acid in plasma |

Molecular Mechanisms of Interaction with Pyridoxal 5 Phosphate Dependent Enzymes

Pyridoxal (B1214274) 5'-Methylenephosphonate as a Competitive Inhibitor

Pyridoxal 5'-methylenephosphonate primarily acts as a competitive inhibitor of PLP-dependent enzymes by binding to the cofactor site, thereby preventing the binding of the natural cofactor, PLP. Its structural similarity to PLP allows it to occupy the same binding pocket, but the stable C-P bond makes it catalytically inert in most enzymatic reactions that rely on the lability of the phosphate (B84403) ester bond of PLP.

Kinetic Characterization of Inhibition Mechanisms

For instance, in studies with cytosolic aspartate aminotransferase, phosphonate (B1237965) analogs of PLP have been shown to bind effectively to the apoenzyme. nih.gov While specific Ki values for P5MP are not always reported, the binding affinity can be inferred from the concentrations required for reconstitution and the stability of the resulting complex. It is important to note that in some cases, such as with glycogen (B147801) phosphorylase, P5MP can act as a cofactor analog, supporting partial enzymatic activity, rather than as a pure competitive inhibitor. In such instances, kinetic parameters like Vmax and Km for the reconstituted enzyme are determined.

Table 1: Reported Kinetic Parameters for Enzymes Interacting with this compound

| Enzyme | Organism | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Glycogen Phosphorylase b (reconstituted) | Rabbit Muscle | Vmax | ~25-30% of native enzyme | |

| Glycogen Phosphorylase b (reconstituted) | Rabbit Muscle | Km (for glucose-1-phosphate) | Similar to native enzyme |

Note: Detailed Ki values for competitive inhibition by this compound against a broad range of PLP-dependent enzymes are not well-documented in publicly available literature.

Thermodynamic Aspects of Enzyme Binding

Detailed thermodynamic studies quantifying the binding of this compound to PLP-dependent enzymes, including measurements of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are scarce in the available scientific literature. Such studies are crucial for a complete understanding of the driving forces behind the enzyme-inhibitor interaction. The binding process is expected to be driven by a combination of electrostatic interactions between the phosphonate group and positively charged residues in the active site, hydrogen bonding with the pyridine (B92270) ring and hydroxyl groups, and hydrophobic interactions.

Structural Basis of Enzyme-Pyridoxal 5'-Methylenephosphonate Complexes

The precise understanding of how this compound interacts with PLP-dependent enzymes at an atomic level relies on structural biology techniques.

X-ray Crystallographic Analysis of Binding Modes

As of the current literature survey, there are no publicly available X-ray crystal structures of a PLP-dependent enzyme in complex with this compound. However, the crystal structures of enzymes with the native cofactor PLP and other analogs provide a framework for inferring the binding mode of P5MP. It is anticipated that P5MP would bind in the same orientation as PLP, with the phosphonate group making similar interactions to the phosphate-binding pocket of the enzyme. The pyridine ring is expected to be oriented in a manner that allows for interactions with conserved active site residues. For example, in many PLP-dependent enzymes, the phosphate group of PLP is anchored by a triad (B1167595) of glycine (B1666218) residues and often interacts with a serine or threonine.

Cryo-Electron Microscopy Insights into Enzyme-Analog Interactions

There is currently no data available from cryo-electron microscopy studies on the interaction of this compound with any PLP-dependent enzyme. This technique, while powerful for large protein complexes, has not yet been applied to elucidate the binding of this specific analog.

Spectroscopic Probing of Active Site Environments by this compound

Spectroscopic techniques are invaluable for probing the electronic and structural environment of enzyme active sites upon ligand binding.

Studies on the interaction of phosphonate analogs of PLP with cytosolic aspartate aminotransferase have utilized absorption and circular dichroism spectroscopy. These studies revealed that the analogs bind to the apoenzyme and that the resulting complex can undergo spectral changes upon the addition of substrates or substrate analogs. For example, the pKa of the imine group formed between the phosphonoethyl analog of PLP and the enzyme is significantly lower than that in the native enzyme, and this pKa is shifted upon binding of dicarboxylates. nih.gov

Furthermore, 31P NMR spectroscopy has been employed to probe the environment of the phosphonate group. Upon binding of dicarboxylates or 2-methylaspartate to the aspartate aminotransferase reconstituted with phosphonate analogs, a significant upfield shift in the 31P NMR signal is observed, indicating a change in the electronic environment of the phosphonate group. nih.gov Polarized absorption spectra of crystals of the reconstituted enzyme suggest that the phosphonate analog has an orientation similar to that of PLP in the native enzyme. nih.gov

Table 2: Summary of Spectroscopic Observations for Pyridoxal 5'-Phosphonate Analogs with Aspartate Aminotransferase

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| Absorption Spectroscopy | Altered pKa of the internal aldimine | Change in the electronic environment of the active site | nih.gov |

| Circular Dichroism | Induced CD upon conversion to the amine form | Specific binding and interaction within a chiral environment | nih.gov |

| 31P NMR Spectroscopy | Upfield shift upon substrate analog binding | Alteration of the electronic environment of the phosphonate group | nih.gov |

Nuclear Magnetic Resonance (NMR) Studies of Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, is a powerful technique for probing the local environment of the phosphonate group in this compound when it binds to a PLP-dependent enzyme. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, including its protonation state and interactions with nearby amino acid residues in the enzyme's active site.

In its free form in solution, the ³¹P-NMR spectrum of a phosphonate group like that in PMPn exhibits a chemical shift that is dependent on the pH of the solution. This is due to the protonation and deprotonation of the phosphonate group. However, when PMPn binds to a PLP-dependent enzyme, the phosphonate group is typically sequestered within a specific binding pocket. This new environment significantly alters the ³¹P chemical shift.

Studies on the interaction of PLP and its analogs with enzymes like aspartate aminotransferase have shown that the phosphate group of the bound coenzyme exhibits a single ³¹P-NMR signal at a chemical shift corresponding to a dianionic species, and this shift is largely independent of the external pH over a wide range. nih.gov This indicates that the active site of the enzyme controls the protonation state of the phosphonate group, often through specific hydrogen bonding interactions with positively charged or hydrogen bond donor residues. The binding of the phosphonate moiety is crucial for the proper orientation of the coenzyme analog within the active site.

Changes in the ³¹P chemical shift upon the addition of substrates or inhibitors can also provide information on conformational changes occurring during the catalytic cycle. A downfield or upfield shift can indicate a change in the geometry or electrostatic environment of the phosphonate binding site. nih.gov The tightness of the binding of the phosphonate group can also be inferred from the NMR data, providing insights into the dynamics of the enzyme. nih.gov

| Ligand State | Typical ³¹P Chemical Shift (ppm) | Interpretation |

|---|---|---|

| Free PMPn in solution (pH dependent) | ~3-5 | Represents the time-averaged chemical shift of the different protonation states of the phosphonate group in the bulk solvent. |

| PMPn bound to enzyme active site | ~4-6 | Indicates a specific, fixed protonation state (often dianionic) within the enzyme's binding pocket, shielded from the bulk solvent. nih.gov |

| Enzyme-PMPn complex with substrate/inhibitor | Shift from bound state value | Reflects conformational changes in the active site induced by the binding of a substrate or inhibitor, altering the environment of the phosphonate group. nih.gov |

UV-Vis and Fluorescence Spectroscopy for Conformational Dynamics

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are essential tools for monitoring the binding of this compound to PLP-dependent enzymes and the subsequent conformational changes. The pyridoxal ring system is a chromophore, and its absorption and emission properties are sensitive to the polarity of its environment and its interaction with the protein.

The interaction of PMPn with muscle glycogen phosphorylase has been studied using these techniques. nih.gov When PMPn binds to the apoenzyme (the enzyme without its coenzyme), changes in the UV-Vis absorption spectrum are observed. Typically, the absorption maximum of the pyridoxal ring shifts, and there may be an increase or decrease in the molar absorptivity. These spectral changes are indicative of the transfer of the PMPn molecule from the aqueous solvent to the more nonpolar environment of the enzyme's active site and the formation of a Schiff base with an active site lysine (B10760008) residue.

Fluorescence spectroscopy offers even greater sensitivity for studying these interactions. The intrinsic fluorescence of tryptophan residues in the protein can be used as a probe. When PMPn binds to the enzyme, it can quench the tryptophan fluorescence through fluorescence resonance energy transfer (FRET) if the pyridoxal ring is in close proximity to one or more tryptophan residues. The extent of this quenching can provide information about the distance between the bound ligand and these residues, and thus about the binding event itself.

Furthermore, the PMPn molecule itself can be fluorescent. The fluorescence emission spectrum of PMPn, including its maximum emission wavelength and quantum yield, is expected to change upon binding to the enzyme. For instance, an increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in the emission maximum are often observed when a fluorophore moves to a more rigid and less polar environment, such as the active site of an enzyme. These changes provide direct evidence of the binding event and can be used to determine binding affinities and stoichiometries. The binding of substrates or allosteric effectors to the enzyme-PMPn complex can induce further changes in the fluorescence signal, reflecting subsequent conformational adjustments in the protein structure.

| Spectroscopic Technique | Parameter | Change Upon Binding | Interpretation |

|---|---|---|---|

| UV-Vis Spectroscopy | Absorption Maximum (λmax) | Shift in wavelength | Alteration in the electronic environment of the pyridoxal ring upon binding to the active site and potential Schiff base formation. nih.gov |

| Molar Absorptivity (ε) | Increase or decrease | Change in the probability of light absorption due to the new environment and interactions within the active site. | |

| Fluorescence Spectroscopy | Protein Tryptophan Emission | Quenching | Proximity of the bound PMPn to tryptophan residues, indicating ligand binding in the active site. |

| PMPn Emission Maximum | Blue shift | Movement of the PMPn molecule into a more nonpolar and rigid environment within the enzyme. nih.gov | |

| PMPn Fluorescence Intensity | Increase | Reduced non-radiative decay of the excited state in the constrained environment of the active site. nih.gov |

Pyridoxal 5 Methylenephosphonate As a Biochemical Probe and Research Tool

Elucidating Reaction Mechanisms of Pyridoxal (B1214274) 5'-Phosphate-Dependent Enzymes

The subtle yet critical structural difference between P5MP and PLP—the substitution of an oxygen atom with a methylene (B1212753) group in the 5'-phosphate tail—renders P5MP an invaluable molecular probe for dissecting the catalytic strategies of PLP-dependent enzymes. This modification prevents the enzymatic hydrolysis of the phosphate (B84403) group, allowing researchers to trap and study specific states of the enzyme-cofactor complex.

Investigating Transition State Analogies

P5MP has been effectively utilized as a transition state analog to probe the active sites of PLP-dependent enzymes. By mimicking the geometry and electronic properties of transient, high-energy states that occur during catalysis, P5MP can bind tightly to an enzyme's active site, providing a stable snapshot of the enzyme-substrate complex at a critical juncture. This allows for detailed structural and mechanistic studies that would otherwise be impossible with the natural, rapidly turning-over substrate.

For instance, in studies of enzymes like alanine (B10760859) racemase and aspartate aminotransferase, P5MP can help to understand how the enzyme environment facilitates the delocalization of negative charge that develops in the transition state. nih.gov The phosphonate (B1237965) group of P5MP, being less electronegative than the phosphate group of PLP, can alter the electronic properties of the pyridinium (B92312) ring, providing insights into the role of the phosphate group in catalysis beyond simple binding.

Discriminating Catalytic Intermediates

A hallmark of PLP catalysis is the formation of a series of covalent intermediates, including the internal aldimine (with an active site lysine), the external aldimine (with the amino acid substrate), and various carbanionic or quinonoid intermediates. osti.govmdpi.com P5MP can be instrumental in distinguishing between these intermediates.

When P5MP is used in place of PLP, the resulting enzyme-cofactor complexes can exhibit altered spectral properties or reactivity, allowing for the isolation and characterization of specific intermediate states. For example, the formation of the external aldimine with an amino acid substrate and P5MP can be monitored spectroscopically, providing kinetic data on this crucial first step of the reaction. Furthermore, the stability of subsequent intermediates, such as the quinonoid species, may be affected by the presence of the methylenephosphonate group, enabling researchers to trap and study these otherwise fleeting structures. nih.gov This approach has been particularly useful in the study of enzymes like tryptophan synthase and tyrosine phenol-lyase, where aminoacrylate intermediates are formed. nih.gov

Functional Dissection of Metabolic Pathways

The ability of P5MP to act as a potent and often specific inhibitor of PLP-dependent enzymes makes it a valuable tool for dissecting the roles of these enzymes within complex metabolic networks.

In Vitro Inhibition of Specific Enzymatic Steps

P5MP can be employed to selectively inhibit a particular PLP-dependent enzyme in a purified system, allowing for the detailed characterization of its inhibitory mechanism and the consequences of its inactivation. This targeted inhibition is crucial for understanding the specific contribution of an enzyme to a metabolic pathway.

For example, the inhibition of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to PLP, by P5MP can be studied to understand the regulation of vitamin B6 metabolism. nih.gov By quantifying the inhibition constants (Kᵢ) and determining the type of inhibition (e.g., competitive, non-competitive), researchers can gain insights into the active site architecture and the binding requirements of the enzyme.

| Enzyme Inhibited by P5MP | Pathway Affected | Research Application |

| Pyridoxal Kinase | Vitamin B6 Metabolism | Studying the regulation of PLP biosynthesis. nih.gov |

| Cystathionine (B15957) β-synthase | Transsulfuration Pathway | Investigating the role of PLP in sulfur amino acid metabolism. nih.gov |

| Aromatic L-amino acid decarboxylase | Neurotransmitter Synthesis | Probing the mechanism of serotonin (B10506) and dopamine (B1211576) production. nih.gov |

Use in Cell-Free Systems and Reconstituted Biochemical Pathways

Cell-free systems and reconstituted pathways, where a series of enzymes are combined in a controlled environment, offer a powerful platform for studying metabolic processes without the complexity of a living cell. In such systems, P5MP can be introduced to block a specific enzymatic step, allowing researchers to observe the accumulation of upstream metabolites and the depletion of downstream products.

This approach has been instrumental in elucidating the flux through various pathways. For instance, in a reconstituted transsulfuration pathway, the addition of P5MP could inhibit cystathionine β-synthase or cystathionine γ-lyase, leading to an accumulation of homocysteine and providing a clearer picture of the pathway's regulation. nih.gov Similarly, in cell-free systems designed to study amino acid metabolism, P5MP can be used to dissect the roles of various transaminases and decarboxylases. frontiersin.org

Development of Affinity Probes and Chemical Tools

The unique properties of P5MP make it an excellent scaffold for the development of more sophisticated chemical probes to study PLP-dependent enzymes. By attaching reporter groups such as fluorescent tags or biotin (B1667282) to the P5MP molecule, researchers can create powerful tools for enzyme localization, quantification, and interaction studies.

Affinity probes based on P5MP can be used to label the active site of a target enzyme covalently. This allows for the identification of the enzyme in complex biological mixtures and can be used to map the active site through techniques like mass spectrometry. The development of such probes represents a significant step towards understanding the cellular roles of the vast family of PLP-dependent enzymes. While the direct synthesis of tagged P5MP derivatives is a specialized area, the principle is analogous to the development of fluorescent and biotinylated probes for other biological targets, which has proven invaluable for their visualization and study within cells. nih.gov

Covalent Modification Strategies

The chemical reactivity of the aldehyde group in pyridoxal 5'-methylenephosphonate allows for its use in the covalent modification of proteins. This strategy often targets specific amino acid residues, enabling researchers to probe protein structure and function.

A primary mechanism for the covalent modification of proteins by P5MP and its parent compound, PLP, is the formation of a Schiff base with the ε-amino group of lysine (B10760008) residues. youtube.com This reaction is reversible but can be stabilized by reduction with agents like sodium borohydride, resulting in a stable secondary amine linkage. This process effectively labels lysine residues within a protein.

While direct studies on P5MP are limited, research on PLP provides a strong basis for understanding these modification strategies. For instance, PLP has been utilized for the site-specific modification of the N-terminus of proteins. This method involves a transamination reaction mediated by PLP, which converts the N-terminal amino group into a ketone or an aldehyde. nih.gov This newly formed reactive carbonyl group can then be specifically targeted by other molecules, such as alkoxyamines, to form stable oxime linkages, allowing for the attachment of various probes. nih.gov Given the structural similarity, P5MP is expected to undergo similar reactions, offering a stable phosphonate linkage that could be advantageous in certain experimental setups. nih.gov

The stability of the phosphonate linkage in P5MP makes it a potentially more robust modifying reagent compared to the phosphate ester in PLP, which can be susceptible to enzymatic cleavage by phosphatases. nih.gov This stability is particularly useful for long-term studies of protein structure and function.

Table 1: Comparison of Modifying Agents

| Feature | Pyridoxal 5'-phosphate (PLP) | This compound (P5MP) |

| Reactive Group | Aldehyde | Aldehyde |

| Target Residue | Primarily Lysine | Primarily Lysine (presumed) |

| Linkage | Schiff base (reducible to secondary amine) | Schiff base (reducible to secondary amine) (presumed) |

| 5' Group | Phosphate ester | Methylenephosphonate |

| Stability of 5' Group | Susceptible to phosphatases | Resistant to phosphatases |

Derivatization for Labeling and Imaging in Research

The intrinsic fluorescent properties of the pyridoxal ring system, along with the potential for chemical derivatization, make P5MP a candidate for the development of labeling and imaging probes.

The fluorescence of pyridoxal compounds is sensitive to their local environment, including the polarity and the protonation state of the molecule. This property has been exploited in studies with PLP, where its fluorescence emission can change upon binding to a protein or in response to conformational changes within the protein. For example, PLP has been used as a fluorescent probe in the active site of aspartate transcarbamylase, where changes in its fluorescence signal provided insights into substrate and inhibitor binding. nih.gov The fluorescence emission of the pyridoxamine-P moiety, formed after reduction of the Schiff base, was observed at 395 nm. nih.gov It is anticipated that P5MP, when similarly incorporated into proteins, would exhibit comparable fluorescent properties, allowing it to serve as a reporter for molecular interactions and dynamics.

Furthermore, the structure of P5MP can be chemically modified to attach other labels, such as fluorophores with different spectral properties or affinity tags. While specific examples of P5MP derivatization for imaging are not extensively documented, the principles are well-established for PLP and other small molecules. For instance, the development of fluorescent probes for PLP itself, which can be used to assess vitamin B6 status, demonstrates the feasibility of modifying the pyridoxal structure for imaging applications. libretexts.org

The synthesis of phosphonate analogues of PLP with shortened side chains has been reported, indicating the chemical tractability of this class of compounds. nih.gov Such synthetic flexibility could be harnessed to introduce reactive handles for conjugation with imaging agents. The resulting P5MP-based probes could then be used in various bio-imaging techniques, such as fluorescence microscopy, to visualize the localization and dynamics of target proteins within cells or tissues.

Table 2: Potential Derivatization Strategies for P5MP

| Derivatization Approach | Potential Label | Research Application |

| Schiff base formation and reduction | Intrinsic fluorescence of pyridoxamine (B1203002) phosphonate | Probing protein active sites and conformational changes |

| Chemical synthesis of P5MP analogs | Appending a fluorescent dye (e.g., FITC, rhodamine) | Fluorescence microscopy, FRET studies |

| Introduction of a biotin moiety | Biotin | Affinity purification, Western blotting |

| Incorporation of a radioactive isotope | e.g., ³²P in the phosphonate group | Radiometric assays, autoradiography |

Structure Activity Relationships and Rational Design of Pyridoxal 5 Methylenephosphonate Analogs

Modification of the Pyridine (B92270) Ring and Side Chains

The pyridine ring and its substituents are crucial for the orientation of the cofactor within the enzyme's active site and for its catalytic function. nih.govuga.edu Modifications to this part of the P5MP molecule can profoundly affect its binding and inhibitory properties.

Impact on Enzyme Binding Affinity

The binding of P5MP analogs to apoenzymes—enzymes lacking their cofactor—is a primary determinant of their efficacy. The affinity is governed by a network of interactions between the analog and amino acid residues in the active site.

Key modifications to the pyridine ring that influence binding affinity include substitutions at the C2', C3', and C6 positions. For instance, the development of pyridoxal (B1214274) (PL) probes for studying PLP-dependent enzymes has shown that modifications at these positions are critical for creating effective cofactor mimics. tum.de A suite of PL probes with derivatization at the C2' (alkylation), C6, and C3' positions has been synthesized to enhance the coverage of PLP-dependent enzymes. nih.gov These probes must first be phosphorylated by pyridoxal kinases to their active form, and their ability to act as substrates for these kinases is a key initial factor in their utility. tum.denih.gov

Furthermore, the introduction of bulky or charged groups can either enhance or diminish binding depending on the specific topology of the enzyme's active site. For example, in the design of antagonists for P2X receptors, the addition of an azoaryl group at the 6-position of pyridoxal-5'-phosphate was a key modification. nih.gov This led to the development of compounds like PPADS (pyridoxal-5'-phosphate-6-azophenyl-2',4'-disulfonate), a known P2 receptor antagonist. nih.gov The specific nature and position of substituents on this aryl ring further modulate binding.

Influence on Inhibitory Potency and Specificity

Beyond simple binding, modifications to the pyridine moiety are instrumental in defining the inhibitory potency and selectivity of P5MP analogs. Strategic placement of functional groups can exploit differences between the active sites of various enzymes.

A notable example is the development of antagonists for purinergic P2X receptors. Novel analogs of the P2 receptor antagonist pyridoxal-5'-phosphate 6-azophenyl-2',5'-disulfonate were synthesized and showed varying degrees of potency and selectivity against different P2X receptor subtypes. nih.gov For instance, a p-carboxylate analogue with a phosphate (B84403) linkage was a potent and selective inhibitor of P2X1 receptors. nih.gov The corresponding 5-methylphosphonate analog was found to be equipotent at P2X1 receptors. nih.gov

Further demonstrating the impact of pyridine ring modifications, a series of PPADS analogs were synthesized with substitutions on the sulfophenyl ring. nih.gov A 2'-chloro-5'-sulfo analog of PPADS proved to be particularly potent in binding to human P2X1 receptors. nih.gov Another derivative, PPNDS (pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate)), was found to be a highly potent and specific antagonist of P2X1 receptors, with significantly lower potency at P2Y1 receptors. nih.gov These findings underscore that even seemingly minor changes to the substituents on the pyridine ring can lead to substantial gains in inhibitory power and selectivity.

| Compound/Modification | Target Receptor | Observed Effect | Reference |

|---|---|---|---|

| p-Carboxylate analogue of pyridoxal phosphate | P2X1 | Potent and selective inhibition (IC50 = 9 nM) | nih.gov |

| 5-Methylphosphonate analogue (of p-carboxylate) | P2X1 | Equipotent to the phosphate analogue | nih.gov |

| 2'-Chloro-5'-sulfo analog of PPADS | Human P2X1 | Particularly potent binding | nih.gov |

| PPNDS | P2X1 | High potency (pIC50 = 7.84) and specificity | nih.gov |

| Azoaryl group at 6-position | P2 Receptors | General P2 receptor antagonism | nih.gov |

Alterations to the Methylenephosphonate Moiety

The methylenephosphonate group is itself a bioisosteric replacement for the natural phosphate group, designed to resist enzymatic cleavage. cambridgemedchemconsulting.com Further modifications to this moiety can fine-tune the analog's properties.

Phosphate Mimicry and Bioisosteric Replacements

The phosphonate (B1237965) group (C-PO(OH)2) is a classic bioisostere of the phosphate group (O-PO(OH)2). cambridgemedchemconsulting.com This replacement of an oxygen atom with a carbon atom improves the metabolic stability of the molecule by making it resistant to phosphatases. cambridgemedchemconsulting.com While this change has a relatively small effect on the pKa of the first ionization, it can significantly alter the second ionization, which may be critical for biological recognition. cambridgemedchemconsulting.com

Other groups can also serve as bioisosteric replacements for phosphates, each with distinct physicochemical properties. rsc.org These include:

Sulfates and Sulfonates: These are tetrahedral like phosphates and are fully ionized at physiological pH. cambridgemedchemconsulting.com

Carboxylic Acids: While they can act as phosphate replacements, their geometry is planar rather than tetrahedral. cambridgemedchemconsulting.com

Boron-based Bioisosteres: Functional groups like boronic acids can coordinate with water in an enzyme's active site to form a tetrahedral structure that mimics the phosphate group. nih.gov

The choice of a bioisostere depends on the specific requirements of the target enzyme, including the geometry and charge distribution of the active site.

Effects on Enzyme Recognition and Catalysis

The nature of the 5'-group is paramount for recognition by the enzyme. Studies on ornithine aminotransferase, for example, have shown that pyridoxal 5'-phosphate and pyridoxamine (B1203002) 5'-phosphate are effective for the proper assembly of the apoenzyme, whereas derivatives lacking the 5'-phosphate group are not. nih.gov

Replacing the phosphate with a phosphonate can impact inhibitory activity. In a study on analogs of fosmidomycin, the phosphate derivatives generally had IC50 values about 10-fold higher than their corresponding phosphonate counterparts, indicating less efficient inhibition. nih.gov However, the choice of the R-group on the phosphonate can also be critical. In the context of P2 receptor antagonists, analogs with 5'-methyl, ethyl, propyl, vinyl, and allyl phosphonates were synthesized. nih.gov A vinyl phosphonate derivative was found to be particularly potent in binding to human P2X1 receptors, demonstrating that the phosphate linkage is not an absolute requirement for P2 receptor antagonism. nih.gov These results highlight that the interplay between the phosphonate mimic and its substituent determines the ultimate effect on enzyme interaction.

| Bioisostere | Key Structural Feature | Physicochemical Property | Reference |

|---|---|---|---|

| Phosphonate | C-P bond instead of O-P bond | Increased metabolic stability; altered pKa | cambridgemedchemconsulting.com |

| Sulfate/Sulfonate | Tetrahedral geometry | Fully ionized at physiological pH | cambridgemedchemconsulting.com |

| Carboxylic Acid | Planar geometry | Can act as a charge mimic | cambridgemedchemconsulting.com |

| Boronic Acid | Forms tetrahedral complex with water | Mimics tetrahedral phosphate structure | nih.gov |

Design Principles for Enhanced Selectivity and Potency in Research Probes

The development of P5MP-based research probes aims to create molecules that can selectively label and identify specific enzymes within a complex biological system. The principles for enhancing their selectivity and potency revolve around exploiting the unique features of the target enzyme's active site.

A key strategy is the creation of a diverse library of probes with modifications at various positions. nih.gov By derivatizing the pyridoxal scaffold at the C2', C3', and C6 positions, researchers can generate probes that exhibit differential selectivity for various PLP-dependent enzymes. tum.denih.gov This approach has successfully led to the detailed mapping of PLP-dependent enzymes in clinically relevant pathogens. nih.gov

The design of "smart probes" is another important principle. These are molecules that might, for example, become fluorescent only upon binding to their target. rsc.org For P5MP analogs, this could involve incorporating environmentally sensitive fluorophores whose emission properties change upon entering the hydrophobic environment of an active site.

Furthermore, understanding the physicochemical properties that govern subcellular localization can be harnessed for probe design. For instance, factors like lipophilicity and hydrogen-bonding capacity can direct molecules to different cellular compartments, a principle that can be used to design probes that target enzymes in specific organelles. nih.govrsc.org By combining knowledge of enzyme structure-activity relationships with principles of probe design, highly selective and potent P5MP-based tools can be developed to investigate enzyme function and identify new therapeutic targets. nih.gov

Computational and Theoretical Studies of Pyridoxal 5 Methylenephosphonate Interactions

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mode of Pyridoxal (B1214274) 5'-methylenephosphonate and in predicting its binding affinity to various enzymes.

The accuracy of molecular docking is heavily reliant on the sophistication of the docking algorithm and the scoring function used to evaluate potential binding poses. Docking algorithms explore the conformational space of the ligand within the protein's active site, while scoring functions estimate the binding free energy for each pose.

There are several classes of scoring functions, each with its own strengths and limitations:

Force-Field-Based Scoring Functions: These functions calculate the binding energy based on classical mechanics principles, considering van der Waals and electrostatic interactions.

Empirical Scoring Functions: These are derived from experimental data and use a set of weighted energy terms to predict binding affinity.

Knowledge-Based Scoring Functions: These potentials are derived from statistical observations of intermolecular contacts in known protein-ligand complexes.

While specific docking studies on Pyridoxal 5'-methylenephosphonate are not extensively documented in publicly available literature, the principles governing the docking of its parent compound, PLP, are well-established. For PLP and its analogs, a combination of different scoring functions is often employed to achieve a consensus prediction, thereby increasing the reliability of the results. The choice of algorithm and scoring function is critical and is often validated by redocking a known ligand into its crystal structure to ensure the method can reproduce the experimental binding mode.

Table 1: Common Scoring Functions in Molecular Docking

| Scoring Function Class | Examples | Principle |

| Force-Field-Based | AutoDock, GoldScore | Calculates non-bonded interactions (van der Waals, electrostatics) |

| Empirical | ChemScore, GlideScore | Sum of weighted energy terms derived from experimental data |

| Knowledge-Based | PMF-Score, DrugScore | Statistical potentials derived from databases of protein-ligand complexes |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, virtual screening can be employed to identify potential enzyme targets beyond those already known. This process typically involves docking a large number of compounds into the active site of a target protein and ranking them based on their predicted binding affinities.

The workflow for virtual screening generally involves:

Target Preparation: Obtaining a high-resolution 3D structure of the target enzyme.

Ligand Library Preparation: Creating a 3D database of potential ligands, in this case, including this compound and other related compounds.

Docking: Docking the ligand library to the target's active site.

Post-processing and Filtering: Ranking the ligands based on their docking scores and applying various filters to remove compounds with undesirable properties.

While specific virtual screening campaigns for this compound are not widely reported, this approach holds significant promise for identifying novel protein partners and for repurposing this compound for new therapeutic applications.

Molecular Dynamics Simulations of Enzyme-Pyridoxal 5'-Methylenephosphonate Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor, offering insights that are not available from static docking poses. These simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, complex stability, and the role of solvent molecules.

MD simulations of enzyme-PLP complexes have revealed that the cofactor is not static within the active site but undergoes significant conformational changes during the catalytic cycle. These dynamics are crucial for proper substrate binding, catalysis, and product release. For this compound, the replacement of the phosphate (B84403) oxygen with a methylene (B1212753) group can be expected to alter the flexibility of the 5'-tail and its interactions with the surrounding amino acid residues.

Water molecules and hydrogen bonding networks play a critical role in mediating the interaction between ligands and their protein targets. MD simulations explicitly model the solvent, allowing for a detailed analysis of the water molecules at the binding interface. These water molecules can form bridging hydrogen bonds between the ligand and the protein, contributing significantly to the binding affinity and specificity.

In the case of this compound, the phosphonate (B1237965) group is a key site for hydrogen bonding. MD simulations can map the hydrogen bond network involving the phosphonate moiety, the surrounding amino acid residues, and bridging water molecules. Understanding these interactions is crucial for explaining the binding affinity of the analog and for designing new analogs with improved properties. The substitution of an oxygen atom with a methylene group in the phosphonate analog, when compared to the native PLP, will likely lead to a subtle rearrangement of the hydrogen bond network in the active site.

Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Enzyme Complexes

| Parameter | Description | Insights Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure | Stability of the complex and conformational changes |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position | Flexibility of different regions of the protein |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between the ligand and protein | Key interactions responsible for binding affinity and specificity |

| Water Dynamics | Analyzes the behavior of water molecules in the binding site | Role of solvent in mediating ligand-protein interactions |

Quantum Mechanical and Hybrid QM/MM Calculations

For a more detailed understanding of the electronic effects and reaction mechanisms, quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations are employed. These methods provide a higher level of theory compared to classical molecular mechanics.

In a QM/MM approach, the region of the system where chemical reactions or significant electronic rearrangements occur (e.g., the ligand and the immediate active site residues) is treated with a QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM method. researchgate.net This allows for the accurate modeling of bond breaking and formation, charge transfer, and other electronic phenomena within the context of the full enzyme environment.

QM/MM studies on PLP-dependent enzymes have been instrumental in elucidating the mechanisms of various catalytic reactions, including transamination, decarboxylation, and racemization. nih.govnih.gov These studies have highlighted the role of the enzyme environment in modulating the electronic properties of the PLP cofactor to facilitate catalysis. For this compound, QM/MM calculations could be used to investigate how the altered electronic structure of the phosphonate group, compared to the phosphate group, affects the catalytic mechanism. For instance, the pKa of the phosphonate group is different from that of the phosphate group, which could have implications for the protonation state of the cofactor in the active site and its catalytic efficiency.

Studies on phosphonate analogs of PLP have shown that they can bind to the apoenzyme and are partially active. nih.gov QM/MM calculations could provide a theoretical framework for understanding these experimental observations by detailing the energetic differences in the reaction pathways for the native cofactor and its phosphonate analogs. These calculations can provide valuable insights into the transition states and reaction intermediates, which are often difficult to study experimentally.

Electronic Structure and Reactivity Profiles

The electronic structure of the pyridoxal ring system is central to its catalytic function. In its active form, PLP acts as an "electron sink," stabilizing the formation of carbanionic intermediates in a wide array of enzymatic reactions involving amino acids. The pyridine (B92270) ring, particularly when the ring nitrogen is protonated, provides a conjugated system that can delocalize the negative charge developed at the Cα of the substrate-cofactor Schiff base intermediate.

The substitution of the 5'-phosphate with a 5'-methylenephosphonate group introduces subtle but significant alterations to the electronic landscape of the cofactor. The primary difference lies in the replacement of a P-O-C linkage with a more stable P-C bond. researchgate.net This change affects the inductive effects experienced by the pyridoxal ring system. The methylene group is less electronegative than the ester oxygen it replaces, which can lead to a slight alteration in the electron-withdrawing nature of the 5'-substituent. This, in turn, can modulate the electrophilicity of the C4' aldehyde group and the pKa of the pyridine nitrogen.

Quantum chemical calculations on PLP have shown that the protonation state of the pyridine nitrogen significantly influences the electronic distribution across the entire molecule. It is hypothesized that the altered inductive effect of the methylenephosphonate group in this compound could lead to a different charge distribution in the ground and transition states of the enzymatic reactions it participates in.

Below is a comparative table illustrating the key electronic and structural differences between PLP and this compound, based on general chemical principles.

| Property | Pyridoxal 5'-phosphate (PLP) | This compound | Postulated Effect of Substitution |

| 5'-Linkage | Phosphate ester (P-O-C) | Methylenephosphonate (P-C-C) | Increased hydrolytic stability of the P-C bond. researchgate.net |

| Inductive Effect of 5'-Group | Stronger electron-withdrawing effect from the phosphate ester oxygen. | Weaker electron-withdrawing effect due to the methylene group. | May slightly decrease the electrophilicity of the C4' aldehyde and alter the pKa of the pyridine nitrogen. |

| pKa of the 5'-Group | The second pKa of the phosphate group is around 6.2. | The second pKa of the phosphonate group is generally higher than that of the corresponding phosphate. | Can affect the ionization state of the 5'-group in the enzyme active site and its role in proton transfer. |

| Conformational Flexibility | The P-O-C-C dihedral angle influences the orientation of the phosphate group. | The P-C-C-C linkage may have different conformational preferences. | Could alter the positioning of the phosphonate group within the enzyme's binding pocket. |

Energetics of Binding and Catalysis (where applicable)

The 5'-phosphate group of PLP is a critical determinant for its binding to the active site of PLP-dependent enzymes. It typically engages in a network of hydrogen bonds and electrostatic interactions with conserved residues, anchoring the cofactor in the correct orientation for catalysis. The dianionic nature of the phosphate group at physiological pH is often crucial for these high-affinity interactions.

The replacement of the phosphate with a methylenephosphonate group can impact the energetics of both binding and catalysis. Phosphonates are known to be excellent isosteric mimics of phosphates and are often used in the design of enzyme inhibitors. researchgate.net However, the differences in geometry, charge distribution, and pKa can lead to altered binding affinities.

The change in the pKa of the 5'-group is particularly noteworthy. In some PLP-dependent enzymes, the 5'-phosphate group is proposed to act as a general acid-base catalyst, participating directly in proton transfer steps during the reaction cycle. The different protonation behavior of the methylenephosphonate group could either enhance or diminish its capacity to fulfill this role, thereby affecting the catalytic efficiency of the enzyme.

Furthermore, the increased hydrolytic stability of the P-C bond in this compound makes it a more robust analog, but this stability also means that it cannot be utilized by enzymes that rely on the cleavage of the phosphate group.

The following table summarizes the potential energetic consequences of the phosphate-to-methylenephosphonate substitution.

| Energetic Aspect | Role of 5'-Phosphate in PLP | Postulated Role of 5'-Methylenephosphonate | Potential Energetic Consequences |

| Binding Affinity | Forms strong ionic and hydrogen bonds with the enzyme active site, contributing significantly to the overall binding energy. | The phosphonate group can also form strong interactions, but differences in geometry and pKa may alter the optimal interaction network. | The binding affinity for the apoenzyme could be higher, lower, or similar, depending on the specific active site architecture. |

| Catalytic Role | Can act as a general acid-base catalyst in some enzymatic reactions by donating or accepting protons. | The different pKa of the phosphonate group will alter its ability to participate in proton transfer, potentially changing the reaction kinetics. | The activation energy for key catalytic steps may be increased or decreased. |

| Transition State Stabilization | The phosphate group's interactions with the enzyme can help to stabilize the transition states of the reaction. | The methylenephosphonate group's interactions will also contribute to transition state stabilization, but the magnitude of this contribution may differ. | Changes in the free energy of the transition state could lead to altered catalytic rates. |

| Hydrolytic Stability | The phosphate ester bond can be subject to enzymatic or chemical hydrolysis. | The P-C bond is significantly more resistant to hydrolysis. researchgate.net | This analog is more stable but cannot be processed by enzymes that cleave the phosphate group. |

Broader Academic Implications and Future Research Trajectories

Pyridoxal (B1214274) 5'-Methylenephosphonate as a Platform for Enzyme Inhibitor Development in Academic Research

The structural similarity of Pyridoxal 5'-methylenephosphonate to the natural coenzyme PLP, combined with its altered electronic and steric properties due to the phosphonate (B1237965) group, makes it an effective platform for the design of enzyme inhibitors. The phosphonate linkage is generally more resistant to enzymatic hydrolysis by phosphatases compared to the phosphate (B84403) ester bond in PLP. This stability is a key feature in its function as an inhibitor.

A seminal study in this area explored the interaction of P5MP with rabbit muscle glycogen (B147801) phosphorylase. nih.gov This enzyme, which requires PLP for its catalytic activity, was found to bind P5MP, leading to the reconstitution of the apoenzyme. However, the resulting holoenzyme exhibited significantly reduced catalytic activity. This foundational work demonstrated the potential of P5MP to act as a competitive inhibitor by occupying the PLP binding site, thereby preventing the productive binding of the natural coenzyme.

This principle has been extended to other PLP-dependent enzymes, which are involved in a vast array of metabolic pathways, including amino acid metabolism. The development of inhibitors for these enzymes is of significant interest for therapeutic applications, for instance, in targeting diseases like malaria. plos.org While not directly involving P5MP, research into synthetic pyridoxyl-amino acid adducts that are phosphorylated within the target organism to become active inhibitors mirrors the strategy of using PLP analogs as a starting point for drug design. plos.org The stability of the phosphonate group in P5MP makes its scaffold an attractive starting point for the rational design of more potent and specific inhibitors of PLP-dependent enzymes.

Table 1: Interaction of this compound with Glycogen Phosphorylase

| Parameter | Observation | Reference |

| Binding | Binds to the apoenzyme of muscle glycogen phosphorylase. | nih.gov |

| Reconstitution | Forms a reconstituted holoenzyme. | nih.gov |

| Catalytic Activity | The reconstituted enzyme shows significantly reduced activity compared to the native enzyme. | nih.gov |

| Inhibition Mechanism | Acts as a competitive inhibitor for the PLP binding site. | nih.gov |

Advancing Understanding of Pyridoxal 5'-Phosphate Biochemistry through Analog Studies

The use of analogs like this compound has been instrumental in dissecting the intricate roles of the different functional groups of PLP in enzyme catalysis. By systematically modifying parts of the PLP molecule, researchers can probe the specific contributions of each moiety to binding, catalysis, and conformational changes within the enzyme.

The study of P5MP's interaction with glycogen phosphorylase, for instance, helped to elucidate the precise role of the 5'-phosphate group in the catalytic mechanism of this enzyme. nih.gov The altered geometry and electronic nature of the methylenephosphonate group compared to the phosphate group affects the precise positioning and ionization state of the coenzyme in the active site, thereby impacting catalytic efficiency. These findings provide a deeper understanding of the stringent structural requirements for optimal enzymatic activity.

Furthermore, follow-up studies on the resolution of rabbit muscle phosphorylase b have built upon this initial work, contributing to a more refined model of coenzyme-apoenzyme interactions. acs.org The ability to create stable, yet catalytically compromised, enzyme-coenzyme analog complexes allows for their detailed structural and spectroscopic characterization, providing snapshots of intermediate states in the catalytic cycle that are otherwise difficult to capture.

Methodological Innovations Driven by this compound Research

The synthesis and application of this compound have necessitated and driven innovations in chemical synthesis and analytical techniques. The creation of phosphonate analogs of natural phosphates requires specialized synthetic methodologies.

The development of methods for the synthesis of P5MP and other phosphonic acid analogs of PLP has expanded the chemical toolbox available to biochemists and medicinal chemists. These synthetic routes often involve multi-step processes that require careful control of reaction conditions to achieve the desired product with high purity.

In terms of analytical methods, the study of P5MP's interaction with enzymes has relied on a variety of biophysical techniques. These include:

Spectrophotometry: To monitor changes in the absorption spectrum of the coenzyme analog upon binding to the apoenzyme.

Fluorimetry: To probe the local environment of the bound analog and detect conformational changes in the protein.

Kinetics Assays: To quantify the inhibitory effect of the analog on enzyme activity.

The application of these techniques to study P5MP has helped to refine their use in characterizing other enzyme-inhibitor and coenzyme-apoenzyme interactions.

Emerging Applications in Chemical Biology and Biotechnology Research

The unique properties of this compound position it as a valuable tool for emerging applications in chemical biology and biotechnology. Its stability and ability to interact with PLP-dependent enzymes make it a candidate for the development of chemical probes to study enzyme function in complex biological systems.

A key area of interest is the development of activity-based probes (ABPs) to profile the activity of PLP-dependent enzymes in cells and tissues. While research on ABPs specifically derived from P5MP is still nascent, the underlying principle of using a stable, reactive analog is well-established. The P5MP scaffold could be further functionalized with reporter tags, such as fluorophores or biotin (B1667282), to enable the visualization and identification of targeted enzymes.

In the field of biotechnology, engineered PLP-dependent enzymes are increasingly used as biocatalysts for the synthesis of valuable chemicals, including unnatural amino acids. frontiersin.org Understanding the precise role of the 5'-phosphate group through studies with analogs like P5MP can inform the rational design of mutant enzymes with altered substrate specificities or enhanced catalytic efficiencies. By modifying the interactions between the coenzyme and the enzyme, it may be possible to create novel biocatalysts for specific industrial applications.

The continued exploration of this compound and other PLP analogs holds promise for uncovering new facets of enzyme function and for the development of novel tools and technologies with broad academic and industrial impact.

Q & A

Basic Research Questions

Q. What synthetic strategies are used to incorporate 5'-methylenephosphonate into oligonucleotides, and what challenges arise during deprotection?

- Methodological Answer : Synthesis involves replacing the 5'-phosphate with methylenephosphonate using phosphoramidite chemistry. For example, 5'-deoxy-5'-methylenephosphonate thymidine phosphoramidites are incorporated during solid-phase oligonucleotide synthesis. A critical challenge is removing ethyl ester protecting groups post-synthesis. Conventional ammonia deprotection fails, requiring iodotrimethylsilane in dichloromethane/pyridine for hydrolysis, followed by triethylamine quenching and ammonia treatment to finalize deprotection .

Q. How does methylenephosphonate substitution enhance metabolic stability in ss-siRNA?

- Methodological Answer : The carbon-phosphorus bond in methylenephosphonate resists phosphatase hydrolysis. Stability is assessed via in vivo studies (e.g., in mice), where 5'-methylenephosphonate-modified ss-siRNA shows prolonged retention compared to phosphate analogs. LC-MS and ion-pair chromatography validate integrity post-exposure to biological matrices .

Q. What structural techniques are used to compare PDMP with native pyridoxal 5'-phosphate in enzymes?

- Methodological Answer : X-ray crystallography (e.g., at 1.9–2.5 Å resolution) and ³¹P NMR spectroscopy are key. Crystallography reveals spatial shifts, such as the phosphonate group’s proximity to Lys-574 in glycogen phosphorylase, while NMR detects ionization state differences due to altered phosphate-phosphonate electronic properties .

Advanced Research Questions

Q. Why does methylenephosphonate substitution reduce ss-siRNA potency despite improved stability?

- Methodological Answer : Conformational and electronic disparities disrupt critical interactions. For instance, 5'-phosphate forms hydrogen bonds with Ago-2 residues (e.g., Tyr-925) in RISC loading. Methylenephosphonate’s larger van der Waals volume and reduced acidity weaken these interactions, as shown by molecular docking and activity assays (IC₅₀ increases 7–10 fold) .

Q. How can fluorination strategies mitigate activity loss in methylenephosphonate analogs?

- Methodological Answer : Fluorine’s electronegativity aims to mimic phosphate’s electronic profile. Monofluorination (e.g., 5′-CHF-P) slightly improves activity, but difluorination (5′-CF₂-P) worsens it, likely due to steric hindrance. Activity is quantified via luciferase reporter assays in HeLa cells, with structural modeling (e.g., DFT calculations) guiding design .

Q. What experimental approaches resolve contradictions in PDMP’s ionization state and enzyme binding?

- Methodological Answer : Crystallographic data (e.g., PDMP-phosphorylase structures) combined with pH-dependent ³¹P NMR can reconcile discrepancies. For example, the phosphonate’s pKa shift in PDMP alters its interaction with Lys-574, validated by mutagenesis (e.g., Lys574Ala) and enzymatic activity assays .

Q. How does methylenephosphonate confer nuclease resistance in RNA, and how is this assessed?

- Methodological Answer : RNase A and snake venom phosphodiesterase assays are used. Methylenephosphonate dinucleotides (e.g., UHPG) show no cleavage after 24h exposure, analyzed via HPLC. Comparative studies with unmodified RNA quantify resistance, supporting therapeutic applications (e.g., antisense strands in siRNA) .

Q. What strategies optimize the spatial orientation of methylenephosphonate for protein interactions?

- Methodological Answer : Hybrid analogs like 5′-O-CH₂-P (extended oxygen linker) are synthesized and tested. Activity assays (e.g., IC₅₀) combined with molecular dynamics simulations reveal optimal positioning. For example, 5′-O-CH₂-P’s flexibility partially restores Ago-2 binding, unlike rigid methylenephosphonate .

Key Research Recommendations

- Prioritize cryo-EM for dynamic binding studies of PDMP in enzyme complexes.

- Explore prodrug strategies to transiently mask phosphonate charge, enhancing cellular uptake.

- Use machine learning to predict optimal methylenephosphonate modifications for target-specific activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.